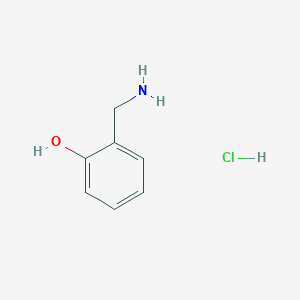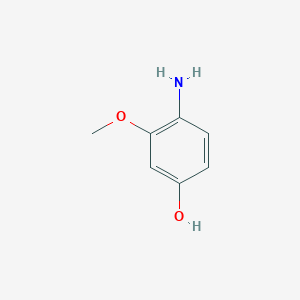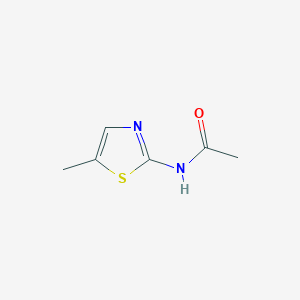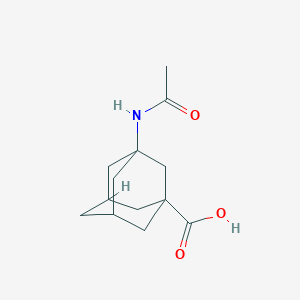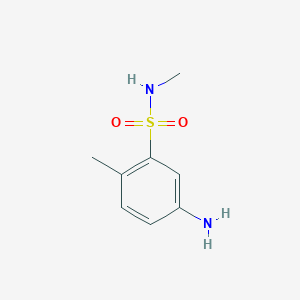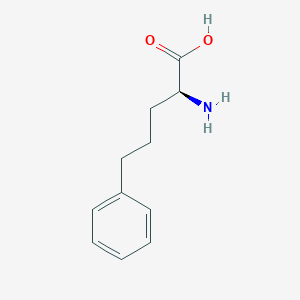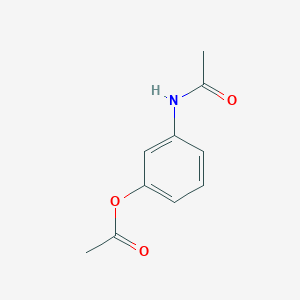
2-Amino-4-trifluoromethylphenyl disulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Amino-4-trifluoromethylphenyl disulfide” is a chemical compound with the molecular formula C14H10F6N2S2 . Its CAS Number is 7038-40-6 . It’s used for research purposes.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Amino-4-trifluoromethylphenyl disulfide” are not well-documented .Scientific Research Applications
Synthesis of Disulfides
“2-Amino-4-trifluoromethylphenyl disulfide” plays a crucial role in the synthesis of disulfides . The compound can be used in the radical coupling of thiols, an attractive route for the synthesis of disulfides . This approach is promoted by strong oxidants and/or metal salts in combination with additives . The protocol features mild reaction conditions, good functional group tolerance, and moderate to excellent yields .
Medicinal Chemistry
In the field of medicinal chemistry, “2-Amino-4-trifluoromethylphenyl disulfide” is a versatile compound. It can be used in the development of various drugs due to its unique properties.
Material Science
“2-Amino-4-trifluoromethylphenyl disulfide” also finds utility in material science. Its unique properties make it a valuable compound in the development of advanced materials.
Organic Synthesis
In organic synthesis, “2-Amino-4-trifluoromethylphenyl disulfide” is a valuable compound. It can be used in various synthetic pathways, contributing to the development of new organic compounds.
Biological Agents
Disulfides, such as “2-Amino-4-trifluoromethylphenyl disulfide”, play a dominant role in biological systems . They are fundamental factors in protein folding and oligomerization, as they stabilize the 3D structure and affect their biological function .
Agro-Chemicals
Disulfides, including “2-Amino-4-trifluoromethylphenyl disulfide”, have various applications in agro-chemicals . They can be used in the development of pesticides, herbicides, and other agricultural chemicals .
properties
IUPAC Name |
2-[[2-amino-4-(trifluoromethyl)phenyl]disulfanyl]-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F6N2S2/c15-13(16,17)7-1-3-11(9(21)5-7)23-24-12-4-2-8(6-10(12)22)14(18,19)20/h1-6H,21-22H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDWRMYKQPNWEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)SSC2=C(C=C(C=C2)C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F6N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-trifluoromethylphenyl disulfide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

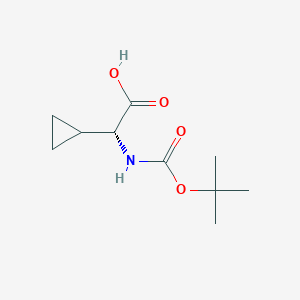
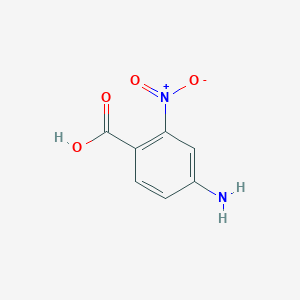
![6-Amino-4-ethyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B112840.png)
